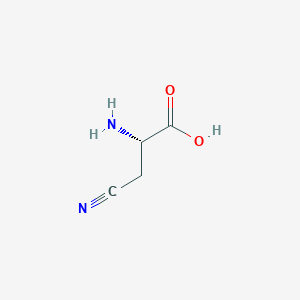

beta-Cyano-L-alanine

描述

Beta-Cyano-L-alanine: is an amino acid with the chemical formula NCCH₂CH(NH₂)CO₂H. It is a rare example of a nitrile-containing amino acid and exists as a white, water-soluble solid. This compound can be found naturally in the seeds of common vetch and is known for its role in cyanide metabolism in plants .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Cyano-L-alanine is synthesized through the action of cyanide on cysteine, catalyzed by the enzyme L-3-cyanoalanine synthase. The reaction can be represented as follows:

HSCH2CH(NH2)CO2H+HCN→NCCH2CH(NH2)CO2H+H2S

This enzymatic reaction involves the conversion of cysteine and hydrogen cyanide into this compound and hydrogen sulfide .

Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, where microorganisms such as Pseudomonas species are employed to produce the compound. The production process includes steps like ethanol fractionation, ammonium sulfate fractionation, column chromatography on DEAE-cellulose, and crystallization in the presence of ammonium sulfate .

化学反应分析

2.1. From L-Asparagine

BCLA is synthesized via dehydration of L-asparagine using mild reagents (EDC·HCl, DMAP) :

2.2. Cyclic Sulfamidate Ring-Opening

Baldwin’s method employs a five-membered cyclic sulfamidate precursor for stereospecific cyanide addition :

Enzymatic Side Reactions

CAS exhibits dual activity, catalyzing both β-cyanoalanine and cysteine synthesis :

- Competitive Inhibition : CAS activity is inhibited by anti-CS antibodies, confirming structural overlap with cysteine synthase .

4.1. γ-Glutamyl Conjugation

BCLA is conjugated to γ-glutamyl derivatives in Vicia sativa for storage and detoxification :

4.2. Isotopic Exchange

CAS facilitates α-hydrogen exchange in cysteine, accelerated by cyanide presence :

Reactivity with Alternative Substrates

CAS accepts β-chloro- and β-thiocyano analogs as cosubstrates :

Degradation Pathways

BCLA is metabolized via β-cyanoalanine nitrilase to aspartic acid or asparagine, integrating into central nitrogen metabolism :

科学研究应用

Biochemical Role in Plants

Beta-Cyano-L-alanine serves as an important intermediate in the biosynthesis of cysteine and is involved in the detoxification of cyanide in plants. It is synthesized from cysteine and cyanide through the action of beta-cyanoalanine synthase. This reaction is crucial for plants that are exposed to cyanogenic compounds, allowing them to mitigate toxic effects and utilize cyanide as a nitrogen source.

Case Study: Arabidopsis thaliana

Research on Arabidopsis mutants lacking beta-cyanoalanine synthase genes revealed significant reductions in thiol levels, indicating the importance of this compound in cysteine biosynthesis. Mutants showed decreased levels of gamma-glutamyl-beta-cyano-L-alanine, underscoring its role in cellular metabolism and stress response mechanisms .

Pharmacological Properties

This compound has been identified as a neurotoxin in various animal models, including monkeys, where it has been shown to induce neurotoxic effects similar to those observed with other known neurotoxins . Its pharmacological properties have led to investigations into its potential therapeutic uses.

Pharmacological Applications

- Neurotoxicity Studies : Investigations into the neurotoxic effects of this compound have highlighted its potential role in understanding neurodegenerative diseases. For instance, studies on its effects on neurotransmitter systems could provide insights into mechanisms underlying conditions such as Parkinson's disease .

- Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Bacillus subtilis, suggesting potential applications in developing natural antimicrobial agents .

Analytical Methods for Detection

The determination of this compound in biological samples is crucial for understanding its roles and effects. A reliable method for quantifying this compound involves high-performance liquid chromatography (HPLC). This method allows for the accurate measurement of this compound levels in plant extracts, providing valuable data for biochemical studies.

Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Limit of Detection | 0.15 μM |

| Limit of Quantification | 0.50 μM |

| Intra-day Repeatability | RSD = 0.28–0.31% |

| Inter-day Repeatability | RSD = 2.76–3.08% |

| Recovery Rate | 99% |

This method demonstrates high accuracy and repeatability, making it suitable for large-scale studies .

Environmental Applications

In environmental science, this compound's role as a detoxifying agent has implications for bioremediation strategies. Its ability to detoxify cyanide makes it a candidate for use in environments contaminated with cyanogenic compounds.

Case Study: Marine Bacteria

Studies on marine bacteria have shown that these organisms can produce this compound under specific conditions, suggesting its potential use in bioremediation efforts to mitigate cyanide pollution in aquatic environments .

作用机制

Beta-Cyano-L-alanine exerts its effects primarily through its interaction with enzymes involved in cyanide metabolism. The compound is converted to aspartic acid and asparagine enzymatically, which helps in detoxifying cyanide in plants and microorganisms . The molecular targets include enzymes like L-3-cyanoalanine synthase and this compound-degrading enzymes .

相似化合物的比较

- 3-Cyano-L-alanine

- L-Cysteine

- L-Serine

Comparison: Beta-Cyano-L-alanine is unique due to its nitrile group, which is not commonly found in other amino acids. This nitrile group allows it to participate in specific reactions, such as cyanide detoxification, which is not a characteristic of other similar compounds like L-cysteine and L-serine .

生物活性

Beta-Cyano-L-alanine (BCLA) is a non-proteinogenic amino acid that has garnered attention due to its biological activity and potential implications in neurotoxicity and metabolic processes. This article explores the various aspects of BCLA, including its mechanisms of action, toxicity, and role in plant metabolism.

Chemical Structure and Synthesis

BCLA is structurally characterized by the presence of a cyano group attached to the beta carbon of the alanine backbone. It is synthesized from L-cysteine and cyanide through the action of beta-cyanoalanine synthase (CAS), an enzyme that catalyzes this reaction in various organisms, including plants and bacteria .

BCLA exhibits neurotoxic properties primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor pathway. Research indicates that BCLA can induce symptoms such as hyperexcitability, convulsions, and rigidity in animal models like chicks and rats. The neurotoxic effects are significantly attenuated by NMDA antagonists, suggesting that BCLA's toxicity is mediated through excitatory neurotransmitter pathways .

Table 1: Summary of Neurotoxic Effects of BCLA

| Effect | Model Organism | Mechanism | Reversal Agent |

|---|---|---|---|

| Hyperexcitability | Chicks | NMDA receptor activation | MK-801 (NMDA antagonist) |

| Convulsions | Rats | NMDA receptor activation | MK-801 |

| Rigidity | Rats | NMDA receptor activation | MK-801 |

Toxicity Studies

A series of studies have been conducted to elucidate the toxicological profile of BCLA. In a study involving oral and intraperitoneal administration, it was observed that BCLA caused significant neurobehavioral changes, which were linked to its action on NMDA receptors. The use of MK-801 demonstrated a protective effect against these changes, confirming the role of excitotoxicity in BCLA-induced toxicity .

Role in Plant Metabolism

In plants, BCLA plays a crucial role in cyanide detoxification. The enzyme beta-cyanoalanine synthase facilitates the conversion of cyanide into BCLA, thereby mitigating cyanide toxicity. This enzymatic activity has been identified across various species, indicating its evolutionary significance in plant metabolism .

Table 2: Enzymatic Activity of Beta-Cyanoalanine Synthase

| Organism | Enzyme Activity | Substrate |

|---|---|---|

| Blue Lupine | Purified CAS | L-Cysteine + HCN |

| Arabidopsis thaliana | Knockout mutant studies | L-Cysteine + HCN |

| Various bacteria | Detected CAS activity | L-Cysteine + HCN |

Case Studies

- Neurotoxicity in Animal Models : A study demonstrated that administration of BCLA led to significant neurobehavioral alterations in chicks and rats, with symptoms closely resembling those induced by other neurotoxic agents. The protective effect of NMDA antagonists highlights the potential for therapeutic interventions in cases of exposure to BCLA.

- Cyanide Detoxification in Plants : Research on Arabidopsis mutants lacking beta-cyanoalanine synthase revealed increased sensitivity to cyanide exposure, underscoring the enzyme's critical role in detoxifying this potent toxin through the synthesis of BCLA .

属性

IUPAC Name |

(2S)-2-amino-3-cyanopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRLWGXPSRYJDZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977873 | |

| Record name | Cyanoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-19-5 | |

| Record name | β-Cyano-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-3-cyanopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Cyano-L-alanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B75AJA4DCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-3-Cyanoalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。